N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluoro-2-methylbenzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. The presence of the 2,5-dioxopyrrolidin-1-yl (also known as a pyrrolidone ring) could suggest that this compound might have some biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the sulfonamide group could increase the compound’s water solubility .Scientific Research Applications
- Research Findings : N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluoro-2-methylbenzenesulfonamide and related derivatives have demonstrated potent anticonvulsant activity in animal models. Compound 30, in particular, showed promising results in the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice .
- Safety Profile : Compound 30 exhibited high metabolic stability, negligible hepatotoxicity, and weak inhibition of cytochrome P450 isoforms .
- Compounds of Interest : Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited better anti-fibrotic activities than existing drugs .
- Neuropathic Pain : Compound 30 demonstrated activity in the oxaliplatin-induced neuropathic pain model .
Anticonvulsant Properties
Antibacterial Activity
Anti-Fibrotic Potential
Tonic Pain Relief
Potential Drug Development
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been designed as analogues of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides . These analogues often target specific proteins or enzymes in the body, altering their function to achieve a desired therapeutic effect.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it likely interacts with its target through a specific binding site, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as the inhibition of certain enzymes or the modulation of signal transduction pathways .
Pharmacokinetics
One study has shown that a similar compound revealed high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.
Result of Action
Similar compounds have been shown to have potent anticonvulsant properties and favorable safety profiles . This suggests that the compound may have potential therapeutic applications in the treatment of conditions such as epilepsy.
Future Directions
properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c1-11-10-12(16)2-3-13(11)24(21,22)17-6-8-23-9-7-18-14(19)4-5-15(18)20/h2-3,10,17H,4-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUCAPBOMOEWBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluoro-2-methylbenzenesulfonamide |
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